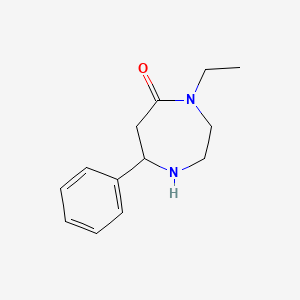
4-Ethyl-7-phenyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-7-phenyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane family Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological properties and pharmaceutical importance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-7-phenyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular reductive amination of aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of the diazepane ring with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow chemistry. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-7-phenyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazepane ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethyl-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Ethyl-7-phenyl-1,4-diazepan-5-one can be compared to other diazepane derivatives, such as:
- 7-Phenyl-1,4-diazepan-5-one
- 1,4-Diazepane
- 1-Ethyl-4-phenyl-1,5-diazepan-5-one
Propiedades
Número CAS |
89044-82-6 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-ethyl-7-phenyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-9-8-14-12(10-13(15)16)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
Clave InChI |
RYOYREYWPZATMA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCNC(CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
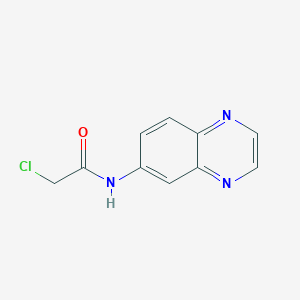
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)

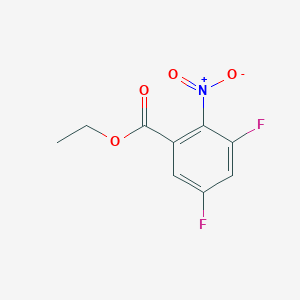
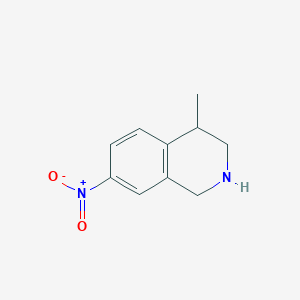
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

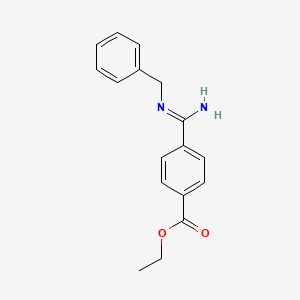
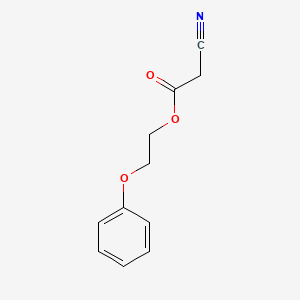
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)


